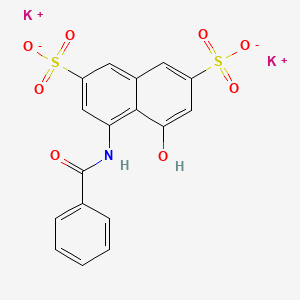

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate

Description

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 102-46-5) is a potassium salt derived from the parent acid, 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonic acid . Its structure features a naphthalene backbone with hydroxyl (-OH) and benzoylamino (-NHCOC₆H₅) groups at positions 5 and 4, respectively, and sulphonate (-SO₃⁻) groups at positions 2 and 5. The dipotassium counterions enhance solubility in aqueous systems, making it suitable for applications in dyes, chemical intermediates, or specialized formulations.

Structure

3D Structure of Parent

Properties

CAS No. |

85030-19-9 |

|---|---|

Molecular Formula |

C17H11K2NO8S2 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

dipotassium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C17H13NO8S2.2K/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

ZATXXPSITRJFHO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the formation of the naphthalene core, followed by the introduction of benzoylamino and hydroxyl groups. The final step involves the sulphonation of the naphthalene ring to introduce the disulphonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The benzoylamino group can be reduced to form amines.

Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the sulphonate groups under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate exhibits promising antimicrobial properties. Studies have focused on its efficacy against various bacterial strains, suggesting potential uses in developing antimicrobial agents for medical and industrial applications. The compound's ability to interact with microbial proteins may inhibit their function, contributing to its antimicrobial effects.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. The benzoylamino group is believed to play a crucial role in modulating enzyme activity associated with cancer proliferation .

Biological Interactions

This compound can engage in non-covalent interactions with proteins and enzymes, which may lead to the modulation of enzymatic activities. This property is valuable for understanding its therapeutic potential and mechanisms of action in biological systems .

Regulatory Considerations

In the context of cosmetic formulations, this compound is subject to regulatory scrutiny under the European Cosmetics Regulation (EC) No 1223/2009. The regulation emphasizes the need for safety assessments of cosmetic ingredients, particularly those classified as CMR (Carcinogenic, Mutagenic, or Reproductive toxic) substances .

Safety Assessments

The Scientific Committee on Consumer Safety (SCCS) evaluates the safety of substances used in cosmetics to protect vulnerable populations such as children and pregnant women. The compound's safety profile must be established through comprehensive testing to ensure it does not pose health risks when used in cosmetic products .

Mechanism of Action

The mechanism of action of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzoylamino group plays a crucial role in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Disodium 4-Amino-5-Hydroxynaphthalene-2,7-Disulphonate (CAS 68636-00-0)

Disodium 4-Ethoxy-5-Hydroxynaphthalene-2,7-Disulphonate

- Key Differences: Substitutes benzoylamino with an ethoxy (-OCH₂CH₃) group.

Positional Isomers

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Key Differences : Sulphonate groups at positions 1 and 3 instead of 2 and 6.

- Implications: Altered solubility and binding affinity due to sulphonate positioning. This compound is noted for severe eye irritation hazards .

Disodium 3-Hydroxynaphthalene-2,7-Disulphonate

- Key Differences : Hydroxyl group at position 3 instead of 5.

- Implications : Impacts chromophore orientation in dye molecules .

Azo Derivatives

Direct Black 19 (CAS 6428-31-5)

- Structure: Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate.

- Key Differences: Incorporates multiple azo (-N=N-) linkages and amino groups, creating a larger conjugated system.

- Applications : High-performance direct dye for textiles, with superior washfastness .

Disodium 5-(Benzoylamino)-3-[(2,5-Dimethylphenyl)azo]-4-Hydroxynaphthalene-2,7-Disulphonate

- Key Differences : Adds a (2,5-dimethylphenyl)azo group at position 3.

- Implications : Enhances color intensity and molecular stability in acidic conditions .

Functional Group Variations

Disodium 5-Acetylamino-4-Hydroxy-3-(Phenylazo)Naphthalene-2,7-Disulphonate

- Key Differences: Acetylamino (-NHCOCH₃) instead of benzoylamino and a phenylazo group at position 3.

- Implications: Reduced steric bulk compared to benzoylamino may improve solubility .

Comparative Data Table

Biological Activity

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS No. 85030-19-9) is an organic compound notable for its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 468.5 g/mol. It features a naphthalene backbone with hydroxyl and sulfonate groups, enhancing its solubility and reactivity in various environments .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes or receptors, influencing various cellular processes.

Case Studies

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders.

- Cellular Pathway Modulation : Another study explored its effect on the NF-kB signaling pathway, revealing that the compound inhibited the pathway's activation in response to inflammatory stimuli, further supporting its anti-inflammatory potential.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate | C17H11NNa2O8S2 | Sodium salt variant | Different ionization properties affecting solubility |

| Benzoyl-5-hydroxynaphthalene-2-sulfonic acid | C17H15NO6S | Lacks potassium and additional hydroxyl group | Simpler structure without disulfonation |

| Naphthol sulfonic acids | Varies | General class with multiple substitutions | Broader category but less specificity than dipotassium variant |

This compound stands out due to its dual sulfonate groups and specific benzoylamino substitution, which enhance both its solubility and potential biological activity.

Future Research Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

- In vivo studies to assess therapeutic efficacy in animal models.

- Mechanistic studies focusing on specific biochemical pathways influenced by the compound.

- Exploration of synergistic effects with other anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves sequential sulfonation, benzoylation, and counterion exchange. Key parameters include:

- Sulfonation : Use concentrated sulfuric acid under controlled temperature (80–100°C) to introduce sulfonate groups at positions 2 and 7 of the naphthalene backbone.

- Benzoylation : React with benzoyl chloride in alkaline conditions (pH 8–10) to introduce the benzoylamino group at position 4.

- Counterion Exchange : Replace sodium ions with potassium via metathesis using potassium carbonate or hydroxide in aqueous solution.

- Purification : Recrystallize from ethanol-water mixtures to remove unreacted intermediates. Yield optimization requires precise stoichiometric control of reagents and reaction time monitoring .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the positions of the benzoylamino, hydroxyl, and sulfonate groups. For example, the hydroxyl proton (position 5) appears as a singlet at δ 10–12 ppm, while aromatic protons show splitting patterns consistent with disubstituted naphthalene.

- FT-IR : Peaks at 1180–1250 cm (S=O stretching) and 1650–1700 cm (amide C=O) validate sulfonate and benzoylamino groups.

- Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular ion peaks (e.g., [M–K]) and fragmentation patterns .

Q. How does the compound’s solubility profile impact its application in aqueous-phase reactions?

- Methodological Answer : The dipotassium salt exhibits higher water solubility (>50 g/L at 25°C) compared to sodium analogues due to smaller potassium hydration radius. Solubility is pH-dependent:

- Acidic Conditions (pH < 4) : Protonation of sulfonate groups reduces solubility.

- Alkaline Conditions (pH > 9) : Hydroxyl group deprotonation enhances solubility.

- Applications : Suitable for dye-sensitized solar cells or biological assays requiring aqueous compatibility. Precipitate impurities by adjusting pH during purification .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s interaction with biological targets like HIV-1 gp41?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities. The benzoylamino group forms hydrogen bonds with gp41’s hydrophobic pocket residues (e.g., Trp680, Ile686), while sulfonates stabilize interactions via electrostatic forces.

- MD Simulations : Assess binding stability over 100+ ns trajectories. Free energy calculations (MM-PBSA/GBSA) quantify contributions of specific functional groups.

- Contradictions : Discrepancies between in silico and experimental IC values may arise from solvent effects or protein flexibility. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s inhibitory efficacy in enzyme-binding studies?

- Methodological Answer :

- Benzoylamino Replacement : Replacing benzoyl with acetyl groups reduces steric hindrance but weakens hydrophobic interactions.

- Sulfonate Positioning : 2,7-disulfonate placement optimizes charge distribution for target binding. Shifting sulfonates to 1,5 positions decreases solubility and affinity.

- Method Validation : Compare IC values across derivatives using enzyme-linked assays (e.g., HIV-1 fusion inhibition). Pair with X-ray crystallography to resolve binding mode differences .

Q. What analytical challenges arise in quantifying trace impurities during quality control, and how are they resolved?

- Methodological Answer :

- Impurity Identification : Common byproducts include monosulfonated intermediates or benzoylation side-products. Use HPLC-MS with C18 columns (gradient elution: 0.1% formic acid in acetonitrile/water) for separation.

- Quantification Limits : Achieve ppm-level detection via UPLC-UV (λ = 254 nm) or ion-pair chromatography.

- Contradictions : Discrepancies in impurity profiles between batches may stem from variable reaction kinetics. Address via DOE (Design of Experiments) to optimize temperature and reagent addition rates .

Q. How does the potassium counterion influence electrochemical properties in material science applications?

- Methodological Answer :

- Conductivity : Potassium’s lower charge density enhances ionic mobility in electrolyte solutions (e.g., for dye-sensitized solar cells).

- Stability : Potassium salts exhibit reduced hygroscopicity compared to sodium analogues, improving shelf-life in humid environments.

- Methodology : Compare cyclic voltammetry (CV) profiles in 0.1 M KCl vs. NaCl electrolytes. The redox potential shifts by 10–20 mV due to cation size effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.